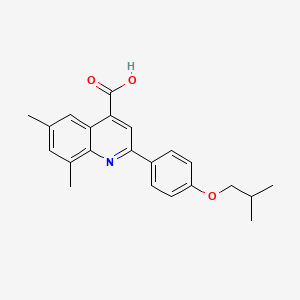

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the Pictet-Spengler reaction is a method used to synthesize tetrahydroisoquinoline derivatives, as demonstrated in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid . This method could potentially be adapted for the synthesis of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Quinoline derivatives often exhibit interesting molecular arrangements due to their aromatic systems and potential for hydrogen bonding. For example, a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid was found to have a hexagonal molecular arrangement through π-π interaction, creating channel cavities occupied by water molecules . This suggests that the molecular structure of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid could also exhibit unique packing arrangements and intermolecular interactions in the solid state.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metals. The gas-phase reaction of substituted isoquinolines to carboxylic acids after collision-induced dissociation in mass spectrometry indicates that quinoline derivatives can undergo fragmentation and rearrangement under certain conditions . Additionally, the transformation of trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolones to indeno[1,2-c]isoquinolines involves selenoxide elimination and Friedel-Crafts cyclization . These reactions could be relevant to the chemical behavior of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as isobutoxy and methyl groups can affect the compound's solubility, melting point, and reactivity. The carboxylic acid moiety in the compound is likely to contribute to its acidity and potential for forming salts and esters. The aromatic nature of the quinoline ring may also contribute to its UV absorption properties, making it potentially useful for spectroscopic analysis.

Aplicaciones Científicas De Investigación

Synthetic Studies on Marine Drugs

Quinoline derivatives, such as those synthesized in the study of marine drugs, are of interest for their antitumor properties. The synthesis of 4H-chromene-2-carboxylic acid derivatives, which share structural similarities with quinoline compounds, is explored for their potential in antitumor antibiotic tetrahydroisoquinoline natural product studies (Li et al., 2013).

Photolabile Protecting Groups

The development of photolabile protecting groups based on quinoline derivatives, such as 8-bromo-7-hydroxyquinoline, demonstrates their utility in biological research. These compounds offer enhanced quantum efficiency and multiphoton-induced photolysis sensitivity, making them valuable for caging biological messengers (Fedoryak & Dore, 2002).

Mass Spectrometry and Drug Development

In mass spectrometry studies, bisubstituted isoquinolines exhibit promising characteristics as prolylhydroxylase inhibitor drug candidates. The gas-phase reaction of these compounds to form carboxylic acids after collision-induced dissociation highlights their potential in clinical and forensic analysis (Thevis et al., 2008).

Metal Complexes and Material Science

Research into cadmium complexes generated from 2-phenylquinoline derivatives, such as 2-(4-fluorophenyl)quinoline-4-carboxylic acid, explores their fluorescent behavior and antibacterial activities. These studies underscore the potential of quinoline derivatives in developing new materials with specific optical and biological properties (Lei et al., 2014).

Organotin Carboxylates in Chemistry

The synthesis and characterization of organotin carboxylates based on amide carboxylic acids demonstrate the diverse molecular architectures that can be achieved with quinoline derivatives. These compounds contribute to the understanding of coordination modes and supramolecular structures in organotin chemistry (Xiao et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, which is a key process in purine metabolism .

Mode of Action

Febuxostat is a non-purine selective inhibitor of xanthine oxidase . It works by binding to the molybdenum-pterin center of xanthine oxidase, which inhibits the enzyme’s activity . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This results in lower serum uric acid concentrations and reduces the risk of urate crystal formation, a common cause of gout .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed after oral administration . It has a mean terminal elimination half-life of approximately 5 to 8 hours . The drug is metabolized via multiple pathways involving both CYP450 enzymes and uridine diphosphate glucuronosyltransferases . About 49% of the drug is excreted in the urine, mostly as metabolites .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help prevent the formation of urate crystals, thereby reducing inflammation and pain associated with gout .

Action Environment

Environmental factors such as diet and lifestyle can influence the efficacy of Febuxostat. For instance, a diet high in purines can increase uric acid levels, potentially counteracting the effects of Febuxostat .

Safety and Hazards

In February 2019, a black box warning for Febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with Febuxostat, when compared to those treated with allopurinol .

Direcciones Futuras

Propiedades

IUPAC Name |

6,8-dimethyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-13(2)12-26-17-7-5-16(6-8-17)20-11-19(22(24)25)18-10-14(3)9-15(4)21(18)23-20/h5-11,13H,12H2,1-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAAHEWPUXOBAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)